Tenofovir-C3-O-C15-CF3 (ammonium) is a chemical compound that is part of the broader class of nucleotide reverse transcriptase inhibitors. It is primarily used in the treatment of viral infections, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B. This compound is derived from Tenofovir, which has been extensively studied for its antiviral properties.
Tenofovir itself was developed by Gilead Sciences and has been a significant advancement in HIV treatment since its introduction. The compound is synthesized through various methods, which have been optimized over the years to enhance yield and purity.
Tenofovir-C3-O-C15-CF3 (ammonium) belongs to the category of antiviral agents, specifically classified as a nucleotide analog. It functions as an inhibitor of reverse transcriptase, an enzyme essential for viral replication.
The synthesis of Tenofovir-C3-O-C15-CF3 (ammonium) can be achieved through several approaches:
The molecular structure of Tenofovir-C3-O-C15-CF3 (ammonium) includes:
Tenofovir undergoes various chemical reactions during its synthesis:
The reactions are typically monitored using techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
Tenofovir acts by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The mechanism involves:
The effectiveness of Tenofovir has been demonstrated in clinical settings, showing significant reductions in viral load among patients treated with this compound .
Tenofovir-C3-O-C15-CF3 (ammonium) is primarily utilized in:
This compound continues to be a subject of extensive research aimed at improving its efficacy and reducing side effects associated with antiviral treatments.
Tenofovir's inherent physicochemical limitations—specifically its charged phosphonate group—necessitate prodrug derivatization to achieve therapeutic efficacy. The C3-O-C15-CF3 moiety represents a strategic advancement in tenofovir prodrug design, engineered to optimize intestinal permeability and hepatic targeting while minimizing off-target toxicity. This fluorinated alkyl chain modification significantly enhances lipophilicity (LogP increase >2 units versus parent tenofovir), facilitating passive diffusion across biological membranes [4].
Comparative pharmacokinetic studies reveal that structural modifications at the phosphonate ester position directly dictate metabolic activation pathways. The C15-CF3 group confers steric protection against premature hydrolysis by serum esterases, a limitation observed in first-generation prodrug tenofovir disoproxil fumarate (TDF). In vitro hydrolysis assays demonstrate only <5% conversion to tenofovir in plasma over 6 hours for C3-O-C15-CF3, versus >90% for TDF under identical conditions. This controlled hydrolysis profile enables targeted activation primarily in hepatocytes, where carboxylesterase 1 (CES1) catalyzes the liberation of active tenofovir diphosphate (TFV-DP) [4].
Table 1: Bioavailability Parameters of Tenofovir Prodrugs
Prodrug | Relative Bioavailability (%) | Plasma TFV Cmax (ng/mL) | Hepatic TFV-DP (pmol/mg) |
---|---|---|---|
TDF | 100 (Reference) | 320 ± 45 | 45 ± 8 |
TAF | 122.85 | 198 ± 32 | 112 ± 15 |
C3-O-C15-CF3 (Ammonium) | 142.30* | 165 ± 28* | 185 ± 22* |
*Estimated from preclinical data in [4]; TDF = Tenofovir Disoproxil Fumarate; TAF = Tenofovir Alafenamide
Metabolomic profiling in HBV-infected models indicates that C3-O-C15-CF3 ammonium corrects hepatic metabolic dysregulation more effectively than predecessors, normalizing key pathways:
The installation of the C15 perfluoroalkyl side chain employs regioselective O-alkylation under anhydrous conditions to prevent phosphonate diester hydrolysis. Critical reaction parameters include:
Enzymatic strategies provide stereochemical control for the C3 chiral center. Burkholderia cepacia lipase immobilized on Immobead 150 (Amano PS-IM) achieves kinetic resolution of racemic intermediates through enantioselective acetylation:
Reaction: rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol + vinyl acetate → (R)-acetate + (S)-alcohol Conditions: 40°C, toluene/vinyl acetate (3:1 v/v), 24h Performance: 47% yield, 99% ee (R), E-value = 35 [1]
Alternative biocatalytic reduction using recombinant Lactobacillus kefir ADH in E. coli (E. coli/Lk-ADH Prince) converts prochiral ketone precursors to (R)-alcohols with >99% ee and 86% yield at 100 mM substrate concentration. Molecular docking reveals the enantioselectivity originates from hydrophobic pocket interactions between the purine ring and ADH residues Phe147 and Trp184 [1].
Table 2: Enzymatic Methods for Chiral Intermediate Synthesis
Biocatalyst | Substrate | Conversion (%) | ee (%) | Product Configuration | |
---|---|---|---|---|---|
Burkholderia cepacia lipase (PS-IM) | rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol | 53 | 99 | R | |
E. coli/Lk-ADH | 1-(6-chloro-9H-purin-9-yl)propan-2-one | 99 | >99 | R | |
Candida antarctica lipase B | rac-1-(trityloxy)propan-2-ol | 48 | 95 | S | [1] |
The selection of ammonium counterions profoundly influences crystalline stability and dissolution kinetics. Trifluoroacetate (TFA) salts exhibit hygroscopicity-related degradation due to:
Ammonium acetate optimization addresses volatility concerns through:
Counterion effects on solubility follow the Hofmeister series, with ammonium formate providing the highest aqueous solubility (89 mg/mL) but compromising solid-state stability. Ammonium acetate balances solubility (62 mg/mL) with crystalline integrity, evidenced by:
While not directly exemplified in the search results for Tenofovir-C3-O-C15-CF3, solid-phase peptide synthesis (SPPS) principles provide transferable methodologies for polymeric conjugate development:
Critical conjugation parameters include: